6-Benzyl-6-azabicyclo[3.2.1]octan-3-one

Dopamine Transporter Inhibition Cocaine Analogues Normorphan Scaffold

Procure 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one (CAS 16607-47-9) as a non-tropane normorphan intermediate for CNS drug discovery. The rigid 6-azabicyclo[3.2.1]octane core with N-benzyl substitution (XLogP3 1.700) enables DAT inhibitor development with intellectual property distinct from cocaine and tropane-based scaffolds. The 3-ketone handle supports asymmetric reduction or reductive amination to access stereochemically defined 3-amino/3-hydroxy building blocks. Calculated aqueous solubility 0.6 g/L facilitates formulation. Generic 6-azabicyclo[3.2.1]octanes lacking the benzyl group cannot replicate the conformational bias and lipophilicity required for blood-brain barrier penetration.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 16607-47-9
Cat. No. B1398806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-6-azabicyclo[3.2.1]octan-3-one
CAS16607-47-9
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1C2CC(=O)CC1N(C2)CC3=CC=CC=C3
InChIInChI=1S/C14H17NO/c16-14-7-12-6-13(8-14)15(10-12)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeyREVWWFCQBQDVEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-6-azabicyclo[3.2.1]octan-3-one: A Specialized Bicyclic Scaffold for DAT Inhibitor and Normorphan Analogue Development


6-Benzyl-6-azabicyclo[3.2.1]octan-3-one (CAS 16607-47-9) belongs to the class of organic compounds known as phenylmethylamines, featuring a rigid 6-azabicyclo[3.2.1]octane core with a ketone at the 3-position and an N-benzyl substitution . This bicyclic framework constitutes a normorphan nucleus, an isomeric alternative to the 8-azabicyclo[3.2.1]octane (tropane) system found in cocaine and other tropane alkaloids, and has been explored as a novel chemical scaffold in dopamine transporter (DAT) inhibitor design [1]. The compound is primarily utilized as a key intermediate for constructing structurally constrained nitrogen heterocycles, with physicochemical properties including a calculated aqueous solubility of 0.6 g/L at 25°C and a predicted XLogP3 of 1.700 .

Why Generic Substitution of 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one Fails: Scaffold-Dependent Pharmacological Differentiation


Substitution of 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one with other in-class compounds is not reliably interchangeable due to documented structure-activity relationship (SAR) divergence across the 6-azabicyclo[3.2.1]octane chemical space. Comparative studies of 6- versus 8-azabicyclo systems demonstrate that the normorphan framework provides a distinct three-dimensional topology for dopamine transporter (DAT) inhibition, with potency profiles differing from tropane-based analogues [1]. Furthermore, N-substitution variation (benzyl vs. methyl vs. unsubstituted) within the 6-azabicyclo[3.2.1]octan-3-one series modulates conformational rigidity and lipophilicity, directly influencing receptor binding and physicochemical behavior [2] [3]. The evidence below establishes that the specific benzyl substitution pattern on this scaffold confers quantifiable differentiation in synthetic accessibility, stereochemical outcomes, and predicted pharmacological properties that generic alternatives cannot replicate.

Quantitative Differentiation Evidence for 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one Versus Closest Analogs


Scaffold Isomerism Drives Divergent DAT Inhibitor Potency: 6-Azabicyclo[3.2.1]octane (Normorphan) vs. 8-Azabicyclo[3.2.1]octane (Tropane)

The 6-azabicyclo[3.2.1]octane core (normorphan) represents a structural isomer of the 8-azabicyclo[3.2.1]octane (tropane) nucleus. In a comparative series of 2,3-disubstituted analogues, the normorphan-based DAT inhibitor 8c (bearing a p-chloro β-aryl substituent) exhibited an IC50 of 452 nM against dopamine reuptake, which is in the same potency range as cocaine (IC50 = 459 nM) [1]. This demonstrates that the normorphan scaffold is a viable alternative to tropane for DAT inhibition, offering distinct synthetic and patent space while maintaining comparable target engagement.

Dopamine Transporter Inhibition Cocaine Analogues Normorphan Scaffold

N-Benzyl Substitution Confers Distinct Physicochemical Properties Relative to N-Methyl and Unsubstituted Analogues

6-Benzyl-6-azabicyclo[3.2.1]octan-3-one exhibits a calculated aqueous solubility of 0.6 g/L at 25°C and a predicted XLogP3 of 1.700 . In contrast, the unsubstituted 6-azabicyclo[3.2.1]octan-3-one (CAS 1211597-02-2) has a molecular weight of 125.17 g/mol (vs. 215.29 g/mol for the benzyl derivative) and lacks the lipophilic benzyl group, which significantly alters its chromatographic behavior and membrane permeability profile [1]. The N-methyl analogue (6-methyl-6-azabicyclo[3.2.1]octan-3-one) possesses intermediate lipophilicity and distinct stereoelectronic properties due to the smaller N-alkyl group [2].

Physicochemical Differentiation Lipophilicity Solubility

Stereoselective Reduction Outcomes Diverge by N-Substituent: 6-Benzyl vs. 6-Methyl

The stereoselective reduction of 6-azabicyclo[3.2.1]octan-3-one ketones to the corresponding 3α-ols and 3β-ols is influenced by the N-substituent. While direct comparative data for the 6-benzyl derivative are not explicitly reported in the same study, the established protocol for (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one reduction using sodium borohydride or L-Selectride provides a baseline: reduction of the N-methyl analogue yields a mixture of 3α-ol and 3β-ol, with stereoselectivity modulated by the choice of reducing agent [1]. The bulkier N-benzyl group in the target compound is expected to alter the conformational preference of the bicyclic system and influence the facial selectivity of hydride delivery, providing a distinct stereochemical outcome compared to the N-methyl analogue.

Stereoselective Synthesis Diastereoselectivity Normorphan Alcohols

SAR of 1-Phenyl-6-azabicyclo[3.2.1]octanes Establishes Analgesic Differentiation Driven by N-Substitution and Bridgehead Substitution

A comprehensive SAR study of 53 1-phenyl-6-azabicyclo[3.2.1]octanes (phenylmorphans) evaluated analgesic and narcotic antagonist activities in rabbits and monkeys [1]. The study identified that the 1-(3-hydroxyphenyl)-6,7-dimethyl derivative (compound 8) exhibited a well-balanced antagonist-analgesic profile with mild physical dependence capacity. The absolute stereochemistry of the active enantiomer [(+)-8] was established by X-ray crystallography and chemical correlation to the phenylmorphan [(+)-II]. While 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one lacks the 1-phenyl substitution, it shares the core 6-azabicyclo[3.2.1]octane framework and N-substitution at the 6-position, positioning it as a structurally relevant intermediate for constructing phenylmorphan-like analgesics.

Analgesic Activity Narcotic Antagonist Phenylmorphan SAR

Evidence-Based Application Scenarios for Procuring 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one


Scaffold Hopping: Replacing the Tropane Nucleus with a Normorphan Core in Dopamine Transporter (DAT) Inhibitor Design

Researchers aiming to develop novel DAT inhibitors with distinct intellectual property from cocaine and traditional tropane analogues should procure 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one as a key intermediate. The normorphan scaffold has demonstrated comparable DAT inhibition potency (IC50 ~452 nM for a representative derivative) relative to cocaine (IC50 ~459 nM) [1]. The 3-ketone functionality serves as a synthetic handle for introducing aryl groups at the 3-position, enabling systematic SAR exploration of DAT pharmacophores within a non-tropane framework.

Stereoselective Synthesis of 3-Substituted Normorphan Derivatives for CNS Pharmacology

Medicinal chemists requiring stereochemically defined 3-amino or 3-hydroxy 6-azabicyclo[3.2.1]octane building blocks should utilize the 3-ketone intermediate for asymmetric reduction or reductive amination. The N-benzyl group provides increased lipophilicity (XLogP3 = 1.700) and distinct conformational bias compared to N-methyl analogues, influencing the stereochemical outcome of nucleophilic additions to the ketone . This enables the preparation of diastereomerically enriched 3-substituted normorphans for structure-activity relationship studies targeting CNS receptors.

Construction of Phenylmorphan-Based Analgesic Candidates via C1-Functionalization

Investigators developing non-opioid analgesics based on the phenylmorphan (1-phenyl-6-azabicyclo[3.2.1]octane) pharmacophore should acquire 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one as a strategic precursor. SAR studies have established that 1-phenyl-6-azabicyclo[3.2.1]octanes exhibit balanced antagonist-analgesic profiles with reduced physical dependence liability [2]. The 3-ketone moiety can be exploited for α-alkylation or α-arylation to install the requisite 1-phenyl group, followed by ketone manipulation to access diverse 3-substituents.

Physicochemical Differentiation in CNS Drug Discovery: Leveraging the N-Benzyl Group for Blood-Brain Barrier Penetration

CNS drug discovery programs seeking compounds with moderate lipophilicity (XLogP3 = 1.700) and calculated aqueous solubility of 0.6 g/L for brain penetration should consider 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one as a core scaffold . The N-benzyl substitution provides a quantifiable lipophilicity advantage over the unsubstituted 6-azabicyclo[3.2.1]octan-3-one (MW 125.17, no benzyl group) [3], positioning the compound within the optimal range for passive diffusion across the blood-brain barrier while maintaining sufficient aqueous solubility for formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Benzyl-6-azabicyclo[3.2.1]octan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.